Carpropamida

Descripción general

Descripción

Synthesis Analysis

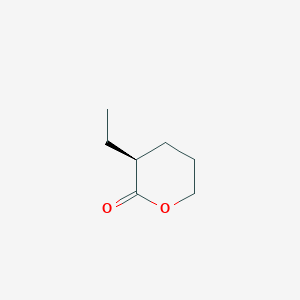

Carpropamid synthesis involves complex chemical processes that have been refined over time. Notable methods include the concise total synthesis of (+)-carpamic acid, a key component of Carpropamid, through an efficient enantioselective synthesis involving a cross-metathesis (CM) reaction followed by cyclizing reductive amination to form the piperidine ring (Randl & Blechert, 2004). Other approaches include the synthesis from (+)-alanine, employing intramolecular and reductive amination of acyclic amino ketone as key steps (Masuda, Tashiro, & Mori, 2006), and modifications to the amine part of carpropamid, demonstrating the versatility in synthesizing its components for enhanced activity (Kagabu et al., 2007).

Molecular Structure Analysis

The molecular structure of Carpropamid is characterized by its piperidine ring, which is crucial for its biological activity. The synthesis processes often focus on constructing this ring with high enantioselectivity and efficiency, indicating the importance of this structural feature in the compound’s fungicidal action. The structural analyses through synthetic methods highlight the compound's complexity and the synthetic ingenuity required to assemble it.

Chemical Reactions and Properties

Carpropamid undergoes various chemical reactions, including cross-metathesis and cyclizing reductive amination, to achieve its active form. The compound's ability to inhibit the growth of Magnaporthe grisea is attributed to its specific chemical structure, which interacts with the fungal cells to inhibit vital processes. The resistance mechanism involves a mutation in the fungus, indicating that Carpropamid’s action is highly specific to its target (Takagaki et al., 2004).

Physical Properties Analysis

The physical properties of Carpropamid, such as solubility, stability, and distribution in the plant tissue, play a significant role in its effectiveness as a fungicide. Studies on its uptake and translocation in rice have shown that Carpropamid is readily absorbed and translocated to different parts of the plant, contributing to its efficacy in controlling rice blast disease (Rohilla, Singh, & Singh, 2001).

Aplicaciones Científicas De Investigación

Fungicida en el cultivo del arroz

La carpropamida se usa ampliamente como fungicida en el cultivo del arroz. Tiene dos modos de acción que protegen las plantas de arroz desde la etapa de plántula hasta la formación de la panícula del daño causado por el tizón del arroz . La enfermedad del tizón del arroz es causada por el hongo Pyricularia oryzae Cav. (teleomorfo Magnaporthe grisea). La infección comienza a partir de esporas que contienen 3 células. Si hay suficiente humedad presente, las esporas en la superficie de las hojas germinan después de aproximadamente 3 horas produciendo 1 o 2 tubos germinales .

Inhibición de la biosíntesis de melanina

La this compound fue el primer fungicida comercial del grupo de inhibidores de la deshidratasa de scytalona de la biosíntesis de melanina (MBI-D). Se ha utilizado ampliamente en Japón como agente químico para el tratamiento de cajas de viveros contra el tizón foliar del arroz paddy desde 1998 .

Mecanismo de resistencia en las plantas

La this compound juega un papel en el mecanismo de resistencia en las plantas. Las plantas resistentes utilizan una serie de reacciones de defensa para prevenir la propagación del tizón del arroz. Por ejemplo, las reacciones de resistencia que ocurren inmediatamente después de la penetración de la célula huésped por el patógeno conducen a la muerte celular hipersensible de las células afectadas .

Lignificación inducida

La lignificación inducida de las células afectadas es de particular importancia en el mecanismo de resistencia. Los estudios histológicos han demostrado que existe una estrecha correlación entre la reacción de lignificación y la inhibición del desarrollo del patógeno .

Formación de fitoalexinas

Otra reacción importante de resistencia de las plantas es la formación de fitoalexinas, sustancias defensivas tóxicas de bajo peso molecular que se forman después de la infección .

Control de la propagación de la enfermedad

La this compound ayuda a controlar la propagación de la enfermedad. En condiciones favorables para la infección, la esporulación es seguida inmediatamente por la infección secundaria y la posterior propagación de la enfermedad .

Mecanismo De Acción

Target of Action

Carpropamid, a systemic rice fungicide, primarily targets the enzyme Scytalone Dehydratase . This enzyme plays a crucial role in the melanin biosynthesis pathway of the rice blast fungus, Pyricularia oryzae .

Mode of Action

Carpropamid acts as a tight-binding competitive inhibitor of Scytalone Dehydratase . It binds to the enzyme, preventing it from catalyzing the dehydration reactions in the melanin biosynthesis pathway . This inhibition disrupts the production of melanin, a compound essential for the virulence of the rice blast fungus .

Biochemical Pathways

The primary biochemical pathway affected by Carpropamid is the melanin biosynthesis pathway . By inhibiting Scytalone Dehydratase, Carpropamid blocks the conversion of Scytalone to 1,3,8-Trihydroxynaphthalene and Vermelone to 1,8-Dihydroxynaphthalene . This disruption prevents the formation of melanin, impairing the fungus’s ability to infect rice plants .

Result of Action

The inhibition of melanin production by Carpropamid results in a decrease in the virulence of the rice blast fungus . This leads to a reduction in the severity of rice blast disease, protecting the rice plants from significant damage .

Action Environment

It shows a moderate level of toxicity to birds, fish, and earthworms . This suggests that environmental factors and the enhancement of host defense responses may contribute to the residual efficacy of Carpropamid .

Análisis Bioquímico

Biochemical Properties

This interaction is characterized by the inhibition of the enzyme’s activity, which is a crucial part of the melanin biosynthesis pathway in the rice blast fungus . The inhibition of the enzyme by Carpropamid is more than 200-fold reduced in comparison with that of the wild-type .

Cellular Effects

Carpropamid exerts its effects on the cells of the rice blast fungus by inhibiting the activity of the scytalone dehydratase enzyme . This inhibition disrupts the normal function of the cells, leading to a reduction in the disease’s progression .

Molecular Mechanism

Carpropamid acts as a tight-binding competitive inhibitor of the scytalone dehydratase enzyme . This means that it competes with the enzyme’s natural substrate for the active site, thereby reducing the enzyme’s activity .

Temporal Effects in Laboratory Settings

The effects of Carpropamid on the rice blast fungus have been studied extensively in laboratory settings . Over time, it has been observed that the compound retains a significant level of enzymatic activity, indicating its stability .

Metabolic Pathways

Carpropamid is involved in the melanin biosynthesis pathway in the rice blast fungus . It interacts with the scytalone dehydratase enzyme, leading to a disruption in the normal flow of this metabolic pathway .

Propiedades

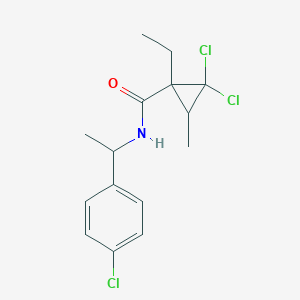

IUPAC Name |

2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDMAYSSBPYBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057922 | |

| Record name | Carpropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104030-54-8 | |

| Record name | Carpropamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104030-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carpropamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104030548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carpropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

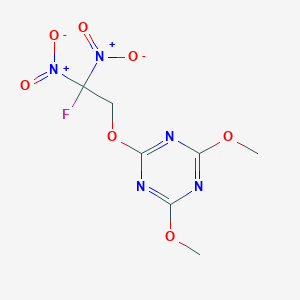

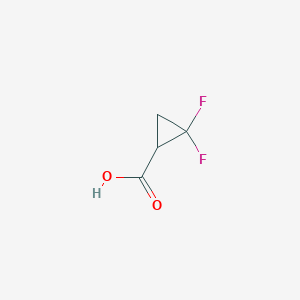

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)